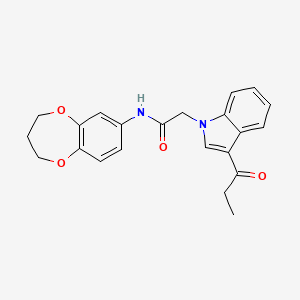![molecular formula C22H26N2O5 B4429190 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4429190.png)
2-{[2-(4-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
2-{[2-(4-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, autoimmune diseases, and inflammatory disorders. It belongs to a class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways.
Mechanism of Action
2-{[2-(4-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide works by inhibiting the activity of specific kinases that are involved in the regulation of cell signaling pathways. In particular, this compound targets BTK, which is a key mediator of B-cell receptor signaling in lymphocytes. By blocking BTK activity, this compound can prevent the activation and proliferation of malignant B-cells, which are responsible for the development of many types of lymphoma and leukemia.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In particular, this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the infiltration of immune cells into inflamed tissues. These effects are likely mediated by the inhibition of specific kinases that are involved in these processes.
Advantages and Limitations for Lab Experiments
2-{[2-(4-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages as a research tool for studying cancer and autoimmune diseases. It is a highly potent and selective inhibitor of specific kinases, which allows for precise modulation of cell signaling pathways. This compound has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other kinases, which could complicate data interpretation. In addition, this compound may not be effective in all types of cancer or autoimmune diseases, and further research is needed to identify the optimal patient populations for treatment.
Future Directions
There are several potential future directions for research on 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of combination therapies that target multiple kinases involved in cancer or autoimmune disease. Another area of interest is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize therapy for individual patients. Finally, further research is needed to understand the long-term safety and efficacy of this compound in clinical trials.
Scientific Research Applications
2-{[2-(4-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound is a potent inhibitor of several kinases, including BTK, FLT3, and JAK3, which are involved in the regulation of cell proliferation, survival, and differentiation. In vivo studies have demonstrated that this compound can effectively suppress tumor growth in xenograft models of various cancers, including lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
2-[2-(4-methoxyphenoxy)propanoylamino]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-15(29-17-11-9-16(27-2)10-12-17)21(25)24-20-8-4-3-7-19(20)22(26)23-14-18-6-5-13-28-18/h3-4,7-12,15,18H,5-6,13-14H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSFNUXIZGZFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-(3-methylphenyl)urea](/img/structure/B4429108.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429111.png)

![methyl (1,7-dimethyl-2,4-dioxo-8-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4429116.png)
![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429122.png)
![3-(2-ethoxyethyl)-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4429141.png)


![4-[(ethylsulfonyl)(methyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4429155.png)
![1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4429159.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4429167.png)
![N-ethyl-N'-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4429177.png)

![8-benzyl-1,7-dimethyl-3-(2-methyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429209.png)